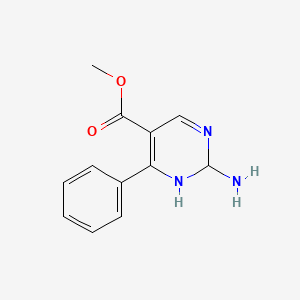
5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-1,2-二氢-4-苯基-5-嘧啶羧酸甲酯是一种含有嘧啶环的杂环化合物。该化合物因其在医药化学、有机合成和材料科学等领域的潜在应用而备受关注。其结构中同时存在氨基和酯基,使其能够参与多种化学反应,成为合成化学中通用的中间体。
准备方法
合成路线及反应条件
2-氨基-1,2-二氢-4-苯基-5-嘧啶羧酸甲酯的合成通常涉及在受控条件下,将适当的起始原料进行缩合反应。一种常见的方法是使2-氨基-4-苯基嘧啶与氯甲酸甲酯在三乙胺等碱的存在下反应。反应通常在室温下,在二氯甲烷等有机溶剂中进行。 然后通过重结晶或柱层析对产物进行纯化 .
工业生产方法
在工业规模上,该化合物的生产可能涉及更有效和可扩展的方法。可以使用连续流动反应器和自动化合成平台来提高产物的产率和纯度。 绿色化学原则(如溶剂循环和废物最小化)的使用也被认为可以使该过程更具可持续性 .
化学反应分析
反应类型
2-氨基-1,2-二氢-4-苯基-5-嘧啶羧酸甲酯可以进行各种类型的化学反应,包括:
氧化: 氨基可以被氧化形成硝基衍生物。
还原: 酯基可以被还原成相应的醇。
常用试剂及条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要生成产物
这些反应生成的主要产物取决于所使用的具体试剂和条件。 例如,氨基的氧化可以生成硝基衍生物,而酯基的还原可以生成醇 .
科学研究应用
2-氨基-1,2-二氢-4-苯基-5-嘧啶羧酸甲酯在科学研究中有几种应用:
化学: 它用作合成更复杂的杂环化合物的中间体。
生物学: 它用于研究酶抑制剂和受体配体。
工业: 它用于生产特种化学品和材料.
作用机制
2-氨基-1,2-二氢-4-苯基-5-嘧啶羧酸甲酯的作用机制涉及其与特定分子靶标的相互作用。氨基可以与生物大分子形成氢键,而酯基可以发生水解释放活性代谢物。 这些相互作用可以调节酶和受体的活性,从而导致各种生物效应 .
相似化合物的比较
类似化合物
2-氨基噻唑: 以其抗菌和抗癌特性而闻名。
4-苯基嘧啶: 用于合成激酶抑制剂。
2-氨基嘧啶-5-羧酸甲酯: 结构类似,但官能团不同.
独特性
2-氨基-1,2-二氢-4-苯基-5-嘧啶羧酸甲酯的独特性在于其官能团的组合,这使其能够参与广泛的化学反应和生物相互作用。 这种多功能性使其成为研究和工业应用中宝贵的化合物 .
生物活性
5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester (commonly referred to as a pyrimidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant studies and data tables.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C15H17N3O4
- Molecular Weight : 303.31 g/mol
- CAS Number : 91093-42-4
- SMILES Notation : CCC(C)OC1=CC=CC=C1NC2=NC=C(C(=O)N2)C(=O)O
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. For instance, a series of compounds structurally related to 5-pyrimidinecarboxylic acid have been evaluated for their effectiveness against various bacterial strains.
Key Findings :
- Compounds demonstrated significant activity against Burkholderia pseudomallei, Escherichia coli, and Klebsiella pneumoniae.
- The presence of a carboxylic acid group in the 5-position of the pyrimidine ring was correlated with enhanced antibacterial efficacy compared to ethyl ester derivatives .
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. coli | 32 µg/mL |
| Compound 2 | K. pneumoniae | 16 µg/mL |
| Compound 3 | B. pseudomallei | 8 µg/mL |
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. A study assessed the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses.
Research Highlights :
- Compounds exhibited potent inhibition of COX-2 with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug.
- The structure–activity relationship (SAR) indicated that electron-donating substituents on the pyrimidine ring significantly enhanced anti-inflammatory activity .
| Compound | COX-2 Inhibition IC50 (µmol) |
|---|---|
| Compound A | 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Potential
The anticancer potential of pyrimidine derivatives has been explored in various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
Study Results :
- The compound demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells.
- The mechanism of action appears to involve disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways .
Case Studies
- Antibacterial Evaluation : In a study published in Nature Communications, a series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties against resistant strains, demonstrating promising results particularly with compounds featuring halogen substitutions on the aromatic ring .
- Anti-inflammatory Assessment : Research conducted on the anti-inflammatory effects of pyrimidine derivatives indicated that certain modifications could enhance their therapeutic potential, making them candidates for further development in treating inflammatory diseases .
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
methyl 2-amino-6-phenyl-1,2-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7,12,15H,13H2,1H3 |
InChI 键 |
BPOJYZCIGKFVQV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(NC(N=C1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















